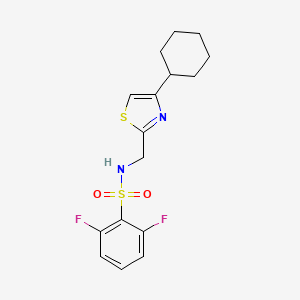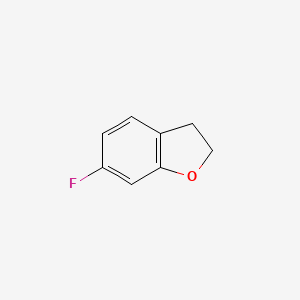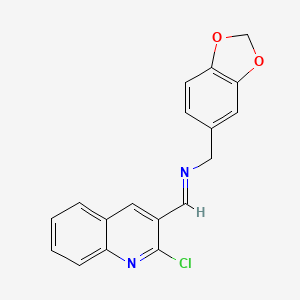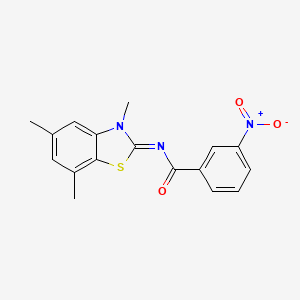
N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. For instance, the synthesis of diphenylfluorene-based aromatic polyamides involves nucleophilic fluorodisplacement followed by alkaline hydrolysis and direct polycondensation with aromatic diamines . Similarly, the synthesis of N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides uses ultrasound irradiation to promote the reaction, starting with the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one and subsequent condensation with hydrazine carboxamide HCl analogues . These methods suggest that the synthesis of "N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide" could also involve similar steps, such as nucleophilic substitution and condensation reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined after its synthesis . Another study reported the crystal structure and DFT study of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, confirming the structure through spectroscopy and X-ray diffraction . These analyses are crucial for understanding the conformation and electronic structure of the compounds, which are important for predicting reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving related compounds often include amide bond formation and aromatic substitutions. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings, as seen in the synthesis of various polyamides . The presence of a fluorine atom, as in the compound of interest, can affect the reactivity due to its electronegativity and potential for hydrogen bonding.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, thermal stability, and glass transition temperatures, have been studied. Aromatic polyamides derived from fluorinated compounds exhibit good solubility in organic solvents and high thermal stability . The mechanical properties, such as tensile strength and modulus of elasticity, are also reported for some polyamides . These properties are essential for potential applications in materials science. The cytotoxic and antioxidant activities of some compounds have been evaluated, indicating potential therapeutic applications .
科学的研究の応用
Crystal Structure Analysis
- Crystal Structures of Related Compounds: The crystal structures of several N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides were analyzed, revealing planar molecular structures and anti conformations with respect to the C—N rotamer of the amide (Gomes, Low, Cagide, & Borges, 2015).
Chemosensor Development
- Chemosensor for Cu 2+ and H 2 PO 4 −: A study focused on the development of a highly selective fluorescence chemosensor based on a similar coumarin fluorophore. This chemosensor showed an “on-off-on” fluorescence response towards Cu2+ and H2PO4− (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
Antimicrobial Agents
- Development of Antimicrobial Agents: A series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides were synthesized and showed antimicrobial activity (Ukhov, Mikhalev, Boyarshinov, & Novikova, 2021).
- New Chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐Heterocycles: These compounds were synthesized and evaluated for antimicrobial activities, demonstrating high antimicrobial activity (Azab, Azab, & Elkanzi, 2017).
作用機序
Biochemical Pathways
The biochemical pathways affected by N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide are not currently known. Given the compound’s structure, it may be involved in pathways related to the metabolism of similar compounds. More research is needed to determine the exact pathways and their downstream effects .
特性
IUPAC Name |
N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-13-6-2-3-7-14(13)18-16(19)12-9-11-5-1-4-8-15(11)20-10-12/h1-8,12H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZUOJADRMUBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2502088.png)
![2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2502090.png)
![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)
![N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2502092.png)

![2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2502097.png)
![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B2502098.png)
![2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2502099.png)
![N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2502101.png)



![3-Methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2502108.png)